molecular formula C8H16O4 B6155900 methyl 2-hydroxy-4-methoxy-4-methylpentanoate CAS No. 1692638-60-0

methyl 2-hydroxy-4-methoxy-4-methylpentanoate

Cat. No.: B6155900
CAS No.: 1692638-60-0
M. Wt: 176.21 g/mol
InChI Key: AXEZJDTVWBVYIZ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-methoxy-4-methylpentanoate: is an organic compound with the molecular formula C8H16O4. It is a derivative of pentanoic acid and is characterized by the presence of hydroxyl, methoxy, and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method to synthesize methyl 2-hydroxy-4-methoxy-4-methylpentanoate is through the esterification of 2-hydroxy-4-methoxy-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-hydroxy-4-methoxy-4-methylpentanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

    Oxidation: Formation of 2-keto-4-methoxy-4-methylpentanoate.

    Reduction: Formation of 2-hydroxy-4-methylpentanol.

    Substitution: Formation of 2-hydroxy-4-iodo-4-methylpentanoate.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and hydrolysis reactions.

Biology:

  • Investigated for its potential role in metabolic pathways involving fatty acid derivatives.

Medicine:

  • Explored for its potential use in drug development, particularly in designing prodrugs that can be metabolized into active pharmaceutical ingredients.

Industry:

  • Utilized in the production of flavor and fragrance compounds due to its fruity odor.
  • Applied in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-hydroxy-4-methoxy-4-methylpentanoate exerts its effects involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The compound’s ester functionality allows it to be hydrolyzed by esterases, releasing the active acid form that can further participate in metabolic processes.

Comparison with Similar Compounds

    Methyl 2-hydroxy-4-methylpentanoate: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    Ethyl 2-hydroxy-4-methoxy-4-methylpentanoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.

    2-Hydroxy-4-methoxy-4-methylpentanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.

Uniqueness: Methyl 2-hydroxy-4-methoxy-4-methylpentanoate is unique due to the presence of both hydroxyl and methoxy groups, which confer specific chemical properties such as increased solubility in organic solvents and the ability to participate in a variety of chemical reactions. Its ester functionality also makes it a versatile intermediate in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 2-hydroxy-4-methoxy-4-methylpentanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Methyl 4-methylpent-2-enoate", "Methanol", "Sodium hydroxide", "Methyl iodide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Methyl 4-methylpent-2-enoate is reacted with methanol and sodium hydroxide to form methyl 4-methoxy-4-methylpentanoate.", "Step 2: Methyl 4-methoxy-4-methylpentanoate is reacted with methyl iodide and sodium bicarbonate to form methyl 2-methoxy-4-methylpentanoate.", "Step 3: Methyl 2-methoxy-4-methylpentanoate is reacted with hydrochloric acid to form methyl 2-hydroxy-4-methoxy-4-methylpentanoate.", "Step 4: The product is purified by washing with water and sodium chloride." ] }

CAS No.

1692638-60-0

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 2-hydroxy-4-methoxy-4-methylpentanoate

InChI

InChI=1S/C8H16O4/c1-8(2,12-4)5-6(9)7(10)11-3/h6,9H,5H2,1-4H3

InChI Key

AXEZJDTVWBVYIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C(=O)OC)O)OC

Purity

95

Origin of Product

United States

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